

# Oclacitinib clinical trial design CADESI scoring methodology

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**Compound Focus:** Oclacitinib

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## CADESI-4 Scoring Methodology & Clinical Trial Applications

The CADESI-4 is a validated, lesion-oriented scoring system used by investigators to quantify the severity and extent of skin lesions in dogs with CAD. Here is the experimental protocol for its application:

### Protocol: Investigator-Assessed Skin Lesions using CADESI-4

- **Purpose:** To provide an objective, quantitative measure of the number and severity of skin lesions in predefined body areas.
- **Procedure:**
  - **Examination:** The dog is given a full physical examination of the skin. Approximately 20-50 predefined body sites are assessed [1].
  - **Lesion Scoring:** At each site, five types of lesions are scored based on their severity:
    - **Erythema** (redness)
    - **Lichenification** (thickening/hardening of the skin)
    - **Excoriation** (evidence of scratching)
    - **Alopecia** (hair loss)
    - **Other lesions** (e.g., hyperpigmentation)
  - **Scoring Scale:** Each lesion type is typically scored on a scale from 0 to 7, where:
    - 0 = Absent
    - 1-2 = Mild
    - 3-5 = Moderate
    - 6-7 = Severe

- **Calculation:** The scores for all lesions across all body sites are summed to generate a total CADESI-4 score. A higher score indicates more extensive and severe skin disease [1].
- **Endpoint in Trials:** The reduction in the total CADESI-4 score from the baseline (Day 0) to various assessment days (e.g., D7, D14, D28, etc.) is a primary efficacy endpoint [1] [2].

## Oclacitinib Clinical Trial Data Summary

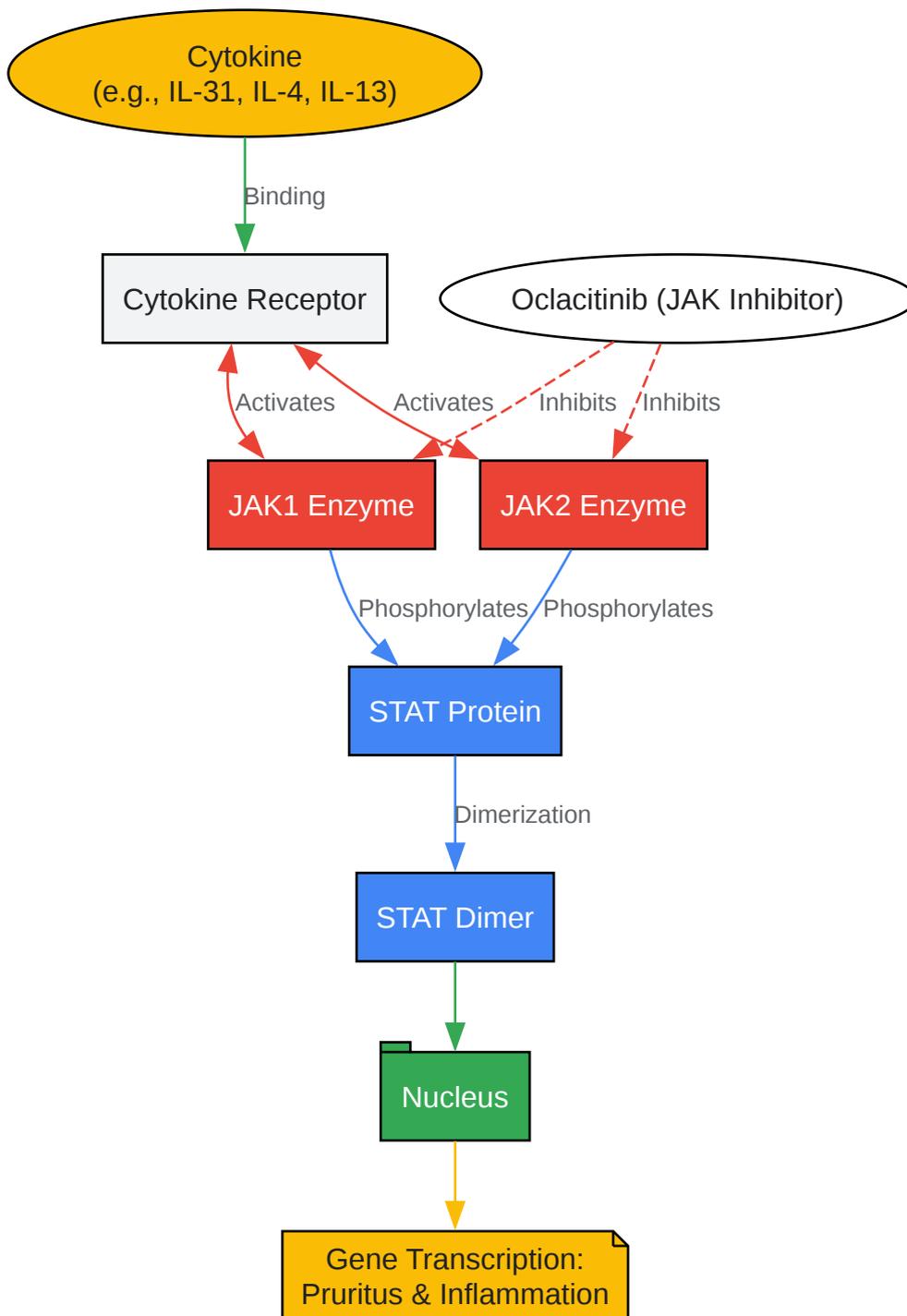
Recent clinical trials have evaluated **oclacitinib**'s performance against other treatments. The table below summarizes key findings, with CADESI-4 score reduction being a central metric.

Trial Focus & Design	Treatment Groups & Dosage	Key Efficacy Findings (CADESI-4 & Pruritus)	Safety Findings
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| **Vs. Ilunocitinib** [1] *Randomized, blinded, 338 dogs, 112 days* | • **Oclacitinib:** 0.4-0.6 mg/kg twice daily for 14d, then once daily. • **Ilunocitinib:** 0.6-0.8 mg/kg once daily. | • **D0-D14:** Similar CADESI-4 reduction in both groups. • **D28-D112:** Significantly lower CADESI-4 scores with ilunocitinib ( $p \leq 0.023$ ). • More ilunocitinib dogs achieved clinical pruritus remission (PVAS <2). | Both drugs demonstrated similar safety profiles over the study period. | | **Combination Therapy** [2] *Controlled, 23 dogs, 60 days* | • **Group 1 (Combo):** Prednisolone (0.5 mg/kg/d) for 7d, then alternated daily with **Oclacitinib** (0.5 mg/kg). • **Group 2 (Ocla alone):** **Oclacitinib** (0.5 mg/kg twice daily for 14d, then once daily). | • **D7:** Significant and similar CADESI-4 reduction in both groups ( $p < 0.001$ ). • **D14-D60:** Scores remained stable and low with no significant differences between groups. | • **Group 1:** Polyuria/polydipsia (2 dogs), polyphagia (3 dogs), resolved by D14. • Mild liver enzyme increases in some dogs from both groups. | | **Vs. Traditional Medicine** [3] *Randomized, double-blind, 60 dogs, 28 days* | • **Oclacitinib:** 0.4-0.6 mg/kg twice daily. • **TCHM (Dihuang Guiqin capsule):** 20, 40, or 60 mg/kg twice daily. | • **D14:** **Oclacitinib** and medium/high-dose TCHM showed similar, significant improvements in CADESI-4 and pruritus. • Low-dose TCHM was less effective. | No adverse events were reported during the trial for any group. |

## Mechanism of Action: JAK-STAT Signaling Pathway

**Oclacitinib** is a Janus kinase (JAK) inhibitor that targets cytokine signaling. The following diagram illustrates its mechanism of action in relieving the inflammation and pruritus associated with CAD.



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Diagram Title: **Oclacitinib** Inhibition of the JAK-STAT Pathway

**Pathway Explanation:**

- **Normal Signaling:** Pro-inflammatory and pruritogenic cytokines (e.g., IL-31, IL-4, IL-13) bind to their receptors, activating associated JAK enzymes [4] [5]. The JAKs then phosphorylate STAT proteins, which dimerize, migrate to the nucleus, and drive the transcription of genes responsible for itching and inflammation [6].
- **Oclacitinib Action:** **Oclacitinib** functions as a small-molecule inhibitor that selectively targets JAK1 enzyme (with higher potency, IC50 = 10 nm) and also inhibits JAK2 [4]. By binding to these enzymes, it blocks the phosphorylation of STAT proteins, thereby interrupting the downstream signaling cascade that leads to the clinical signs of CAD.

## Key Considerations for Trial Design

- **Combination Therapy:** A combination of **oclacitinib** and prednisolone can be a **cost-effective strategy**, reducing medication costs by up to 73.3% while maintaining similar efficacy and a manageable safety profile over a 60-day period [2].
- **Emerging Competition:** Ilunocitinib, a newer once-daily JAK inhibitor, has demonstrated **significantly better long-term control** of both pruritus and skin lesions compared to **oclacitinib** after the first month of treatment [1]. This represents a growing alternative in the field.
- **Immunomodulatory Effects:** Beyond direct cytokine inhibition, **oclacitinib**'s mechanism involves complex immunomodulation, including the **downregulation of CD25** (a key subunit of the IL-2 receptor) on T-cells and a paradoxical **upregulation of Foxp3+ regulatory T-cells**, which may contribute to its therapeutic effect [5].

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